molecular formula C9H13N3O3 B12894564 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 90258-57-4

1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B12894564
CAS No.: 90258-57-4
M. Wt: 211.22 g/mol
InChI Key: MYQIZMNJVUEJQV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a dioxolane ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Attachment of the Triazole Moiety: The triazole ring is introduced via a click chemistry reaction, often involving the azide-alkyne cycloaddition. This step requires a copper(I) catalyst and is performed under mild conditions.

    Final Coupling: The final step involves coupling the dioxolane and triazole intermediates through a suitable linker, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one: Similar structure but with a different triazole ring.

    1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar structure but with a different alkyl chain length.

Uniqueness

1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to the specific combination of the dioxolane and triazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

90258-57-4

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

1-(2,4-dimethyl-1,3-dioxolan-2-yl)-2-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C9H13N3O3/c1-7-4-14-9(2,15-7)8(13)3-12-6-10-5-11-12/h5-7H,3-4H2,1-2H3

InChI Key

MYQIZMNJVUEJQV-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(C)C(=O)CN2C=NC=N2

Origin of Product

United States

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